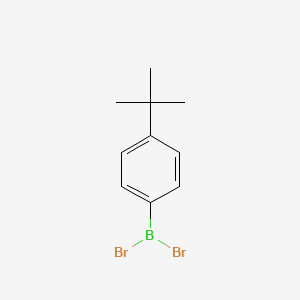

Dibromo(4-tert-butylphenyl)borane

Description

Properties

CAS No. |

76782-93-9 |

|---|---|

Molecular Formula |

C10H13BBr2 |

Molecular Weight |

303.83 g/mol |

IUPAC Name |

dibromo-(4-tert-butylphenyl)borane |

InChI |

InChI=1S/C10H13BBr2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |

InChI Key |

FPBAJNNKMNSIMY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)C)(Br)Br |

Origin of Product |

United States |

Mechanistic Investigations of Dibromo 4 Tert Butylphenyl Borane Reactivity

Fundamental Lewis Acidity and Electrophilic Nature of the Boron Center in Dibromoarylboranes

The reactivity of dibromoarylboranes, such as Dibromo(4-tert-butylphenyl)borane, is fundamentally governed by the Lewis acidic and electrophilic character of the central boron atom. Boron, with its vacant p-orbital, readily accepts electrons, making it a potent Lewis acid. This inherent electron deficiency drives the participation of organoboranes in a wide array of chemical transformations.

The Lewis acidity of boron halides follows a trend that is counterintuitive to simple electronegativity arguments. While fluorine is the most electronegative halogen, boron trifluoride is the weakest Lewis acid among the boron trihalides, and boron triiodide is the strongest. youtube.com This is explained by the degree of π-overlap between the lone pairs on the halogen atoms and the vacant p-orbital on the boron atom. youtube.com This overlap is most effective with the smaller fluorine atom and least effective with the larger iodine atom, thus mitigating the electron deficiency of the boron center to a greater extent in BF3. youtube.com This principle extends to dibromoarylboranes, where the two bromine atoms significantly enhance the electrophilicity of the boron center.

The electrophilic nature of the boron atom is a key factor in its chemical behavior. researchgate.netnih.gov This electrophilicity allows the boron atom to interact with nucleophiles, initiating a variety of reactions. The substituents on the aryl ring also play a role in modulating the Lewis acidity, although studies on 2,6-diarylphenylboronic acids have shown that the effect of substituents on distant aromatic rings can be minimal. ru.nl The non-planar geometry of some triarylboranes, such as those derived from triptycenes, can dramatically increase Lewis acidity due to pyramidalization at the boron center. researchgate.net

The inherent Lewis acidity of boranes like B(C6F5)3 has been harnessed to catalyze a range of organic reactions. researchgate.net The ability to form well-defined Lewis acid sites on surfaces like silica (B1680970) further underscores the potential of these compounds in heterogeneous catalysis. nih.gov

Reactivity in Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds, conjugated alkenes, and styrenes. nih.govlibretexts.org This palladium-catalyzed reaction typically involves an organoboron reagent, such as an arylboronic acid or ester, and an organic halide or triflate in the presence of a base. libretexts.orgyoutube.comyoutube.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.orgyoutube.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X). youtube.comyoutube.com

Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. youtube.comyoutube.com The presence of a base is essential for this step, as it activates the organoboron compound. youtube.comyoutube.com

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (Ar-Ar') and regenerating the palladium(0) catalyst. youtube.comyoutube.com

The choice of base, solvent, and catalyst can significantly influence the reaction's yield and selectivity. youtube.com While palladium-based catalysts are most common, research has also explored the use of more abundant first-row transition metals like iron, copper, and nickel. youtube.com

Transmetalation is a critical and often rate-determining step in many palladium-catalyzed cross-coupling reactions. youtube.comnih.gov It involves the transfer of an organic group from one metal (in this case, boron) to another (palladium). youtube.comyoutube.com The mechanism of transmetalation can be complex and is influenced by the nature of the coupling partners and reaction conditions.

In the context of the Suzuki-Miyaura reaction, the transmetalation step is facilitated by a base. youtube.comyoutube.com The base reacts with the organoboron compound to form a more nucleophilic "ate" complex, which then readily transfers its organic group to the electrophilic palladium(II) center. youtube.com

Studies have shown that the electronic properties of the coupling partners play a significant role in the transmetalation process. Generally, electron-donating groups on the nucleophilic partner (the organoboron) and electron-withdrawing groups on the electrophilic partner (the organopalladium halide) accelerate the rate of transmetalation. nih.gov

Computational studies have provided deeper insights into the transmetalation pathways for different types of organoboranes. For instance, the mechanisms for arylboronic acids and alkylboranes in Suzuki-Miyaura couplings have been compared, highlighting the subtle but important differences in their transmetalation processes. nih.gov In some cases, the transmetalation can proceed through different intermediates, such as hypervalent siliconate species in the cross-coupling of arylsilanolates. nih.govnih.gov The direct transmetalation from boron to other metals, like zinc, has also been explored, enabling further stereospecific transformations. nih.gov

The development of stereoselective transformations using chiral organoboron compounds has opened new avenues in asymmetric synthesis. citedrive.comrsc.org Creating molecules with a stereogenic center at the boron atom itself presents unique challenges and opportunities due to concerns about configurational stability. rsc.org However, recent advances have led to the synthesis of configurationally stable four-coordinate organoboron derivatives. rsc.org

These boron-stereogenic compounds are valuable in creating complex chiral molecules. acs.org The stereospecific transformation of secondary and tertiary boronic esters, for example, allows for the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers with high enantiomeric enrichment. bris.ac.uk These transformations can proceed through either stereoretentive or stereoinvertive pathways. bris.ac.uk

Catalytic enantioselective methods are being developed to construct these chiroptical boron-stereogenic compounds. acs.org For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been successfully employed to create a range of highly functionalized boron-stereogenic heterocycles with good to excellent enantioselectivities. acs.org These novel compounds not only expand the chemical space of chiral molecules but also exhibit interesting photophysical properties, such as bright fluorescence and circular polarized luminescence. acs.org

Carbon-Hydrogen Bond Functionalization Strategies with Boron Reagents

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. Boron reagents have emerged as powerful tools for achieving regioselective C-H functionalization, particularly in aromatic systems.

One effective strategy involves the use of aryl-BF2 complexes. researchgate.netchalmers.sethieme-connect.com An efficient method has been developed for the regioselective functionalization of 2-aryl-heteroarenes and aryl aldehydes through an azaaryl BF2 complex. researchgate.netchalmers.se The mechanism of this reaction involves a fluoride (B91410) to bromide ligand exchange on the boron atom, followed by the cleavage of the C-B bond to introduce a new functional group. researchgate.netchalmers.se

This methodology allows for the highly regioselective introduction of various functional groups, including chloro, bromo, iodo, hydroxyl, and amine groups, at the ortho-position of the aromatic ring. researchgate.net The reaction is high-yielding and has a broad substrate scope, making it applicable for late-stage functionalization of complex molecules and for rapid diversification of molecular skeletons through subsequent cross-coupling reactions. researchgate.netchalmers.se Mechanistic studies have confirmed that the reaction proceeds through the formation of a five- or six-membered dibromoazaboracycle, which facilitates a site-selective intramolecular electrophilic attack on the adjacent aromatic ring. thieme-connect.com

Undirected Borylation Methodologies for Alkyl C-H Bonds

The functionalization of inert C-H bonds, particularly in alkyl chains, represents a significant challenge in synthetic chemistry. While this compound itself is a powerful Lewis acid typically used as a reagent or precursor, its direct application in catalytic undirected C-H borylation is not the common approach. Instead, this field is dominated by transition-metal catalysis, particularly with iridium complexes, which activate C-H bonds to react with boron-containing reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govberkeley.edunih.gov

The principles of undirected borylation are centered on catalysts that can activate strong C-H bonds without the need for a directing group on the substrate. nih.govberkeley.edu Recent advancements have led to iridium catalysts with ligands such as 2-methylphenanthroline that exhibit high activity, enabling the borylation of primary C-H bonds with the substrate as the limiting reagent. nih.govberkeley.edu When primary positions are unavailable, these catalysts can also functionalize the stronger secondary C-H bonds. nih.govberkeley.edu

A compound like this compound would typically be used to synthesize more complex boronic esters or other boron species. These derivatives could then potentially be used in subsequent C-H functionalization reactions. The resulting alkylboronic esters from these undirected borylation reactions are highly versatile intermediates, readily transformed into a variety of other functional groups, thus providing access to previously inaccessible molecular positions. nih.govnih.gov

Key Features of Modern Undirected Alkyl C-H Borylation:

| Catalyst System | Preferred C-H Bond | Key Advantage |

|---|---|---|

| Iridium with 2-methylphenanthroline ligand | Primary > Secondary | High activity allows for the use of the substrate as the limiting reagent. nih.govberkeley.edu |

Site- and Enantioselective B-H Functionalization of Carboranes

Carboranes are polyhedral boron-carbon clusters with unique three-dimensional structures and properties valuable in materials science and medicine. nih.govnih.govrsc.org The functionalization of their B-H bonds is a key strategy for creating new derivatives. While direct reactions with this compound are not extensively documented, the principles of electrophilic substitution on carborane cages are well-established. Haloboranes, being strong Lewis acids, are potential reagents for such transformations, although transition metal catalysis is more commonly employed for achieving high selectivity. nih.gov

Recent breakthroughs have demonstrated that transition metal-catalyzed reactions can achieve remarkable site- and enantioselectivity. nih.govnih.govcolab.ws For instance, rhodium(II) catalysts have been used for the asymmetric insertion of carbenes into cage B-H bonds, generating carboranes with a stereocenter next to the boron cage with excellent enantioselectivity (up to 99% ee). nih.govnih.govcolab.ws Similarly, iridium-catalyzed enantioselective B-H alkenylation provides another route to chiral-at-cage o-carboranes. dntb.gov.ua

Base-metal catalysis is also an emerging strategy for the regioselective functionalization of carborane B-H bonds. rsc.org These methods often rely on directing groups to control which of the ten possible B-H vertices on an o-carborane (B102288) is functionalized. rsc.orgnih.gov The resulting B-functionalized carboranes, such as B-halogenated derivatives, are versatile synthons for creating B-C, B-O, and B-N bonds. nih.gov

Selective Carborane B-H Functionalization Methods:

| Method | Catalyst/Reagent Type | Selectivity | Resulting Bond |

|---|---|---|---|

| Carbene Insertion | Chiral Rhodium(II) | Site- and Enantioselective (>50:1 r.r., 99% e.e.) nih.gov | B-C |

| Halogenation | Transition Metal (e.g., Pd, Ir) | Regioselective (e.g., B(4) position) nih.gov | B-Halogen |

| Alkenylation | Iridium | Enantioselective dntb.gov.ua | B-C (alkenyl) |

Novel Reactivity Pathways of this compound Derivatives

The dibromo functionality of this compound makes it an excellent precursor for a wide range of boron-containing derivatives. By replacing the bromine atoms, new compounds with unique reactivity can be accessed, opening doors to novel chemical transformations.

Reactions Involving Homolytic Boron-Boron Bond Cleavage in Diboron(4) Compounds

Diboron(4) compounds, which feature a boron-boron single bond, are crucial reagents in synthesis. nih.gov Derivatives of this compound can be used to create unsymmetrical diboron(4) species. For instance, reacting an aryl-dihaloborane precursor with a diboron (B99234) reagent can lead to substitution at one of the boron atoms. researchgate.net

The homolytic cleavage of the B-B bond is a key step in many reactions involving diboron compounds. rsc.orgrsc.org The strength of this bond, measured by the bond dissociation enthalpy (BDE), is influenced by the substituents on the boron atoms. rsc.org Electron-donating or sterically bulky groups can weaken the B-B bond, facilitating its cleavage. This cleavage generates boryl radicals, which are key intermediates in photoredox catalysis and other radical processes. nih.gov For example, diazabutadiene derivatives have been shown to cleave the B-B bond in diboron(4) compounds, leading to the formation of new C=C bonds in a process believed to be concerted. rsc.org

Furthermore, some organoboron compounds can act as radical-trapping antioxidants by undergoing an "interrupted" homolytic substitution (SH2) reaction with peroxyl radicals, a process that highlights the complex radical chemistry of boron. nih.gov

Exploration of Electron-Deficient Boron Species Reactivity, including Borocations and Borinium Cations

The high Lewis acidity of this compound makes it an ideal starting material for generating highly electron-deficient boron species. scholaris.cascholaris.ca Halide abstraction from an aryl-dibromoborane using a strong Lewis acid or a halide scavenger can generate a borinium cation (R-BBr⁺), a two-coordinate, highly electrophilic species. scholaris.cascholaris.ca

These borinium cations exhibit unique reactivity. scholaris.ca For example, rare carbon-substituted borinium cations have been prepared and used in reactivity studies, showing preferential insertion into boron-carbon bonds over boron-nitrogen bonds. scholaris.cascholaris.ca The exploration of these species has led to the discovery of unprecedented molecules like diboranium and triboron(8) cations. scholaris.ca The extreme electrophilicity of these compounds allows them to participate in unusual reactions, such as frustrated Lewis pair chemistry and the activation of strong chemical bonds. scholaris.cascholaris.ca

Advancements in Boron-Carbon Triple Bond Chemistry (Borynes)

The synthesis of a stable compound containing a boron-carbon triple bond (a boryne) has been a long-standing challenge in chemistry. uni-wuerzburg.desciencedaily.comtechexplorist.com Recently, this goal was achieved, opening up a new frontier in chemical bonding and reactivity. uni-wuerzburg.deazom.comscitechdaily.com The successful synthesis involved creating a molecule where a boron atom is in a linear arrangement with carbon atoms, a highly "uncomfortable" and strained configuration for boron. sciencedaily.comtechexplorist.com

While this compound was not directly used in the reported synthesis, aryl-dihaloboranes are logical precursors for generating such species. The general strategy involves the reduction of a sterically encumbered aryl-dihaloborane derivative to create a highly reactive, low-valent boron center capable of forming a triple bond. The resulting boryne is an orange solid that is stable at room temperature and is expected to show fascinating reactivity due to its highly strained nature. uni-wuerzburg.detechexplorist.com This breakthrough completes the family of neutral triple bonds between the first-row p-block elements (B, C, N, O) and provides a new tool for synthetic chemists. techexplorist.comscitechdaily.com

Advanced Spectroscopic and Structural Elucidation of Dibromo 4 Tert Butylphenyl Borane Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Containing Compounds

NMR spectroscopy is an indispensable tool for characterizing boron-containing compounds, with ¹¹B NMR being particularly diagnostic for the coordination environment of the boron center.

Solid-state NMR (ssNMR) spectroscopy offers powerful methods for the structural analysis of borane (B79455) derivatives, especially for understanding intermolecular interactions in aggregates and adducts that may not be observable in solution. acs.org Techniques such as magic-angle spinning (MAS) and cross-polarization (CP/MAS) are employed to overcome the spectral broadening observed in solid samples, providing detailed information about the local environment of the boron atom. acs.org

For instance, in arylboronic acids and their esters, solid-state ¹¹B NMR can reveal details about polymorphism and the nature of intermolecular hydrogen bonding. The ¹¹B chemical shifts for tricoordinate boron atoms in these systems typically appear in the range of 20-30 ppm. The quadrupolar coupling constant (Cq), which is sensitive to the symmetry of the electron distribution around the boron nucleus, and the chemical shift anisotropy (CSA) provide further structural constraints.

| Compound Type | Typical ¹¹B Chemical Shift (ppm) | Key Information from ssNMR |

| Arylboronic Acids | 20-30 | Polymorphism, hydrogen bonding |

| Boronate Esters | 20-30 | Molecular packing, conformation |

| Borane Adducts | Varies with coordination | Nature of Lewis acid-base interaction |

This table presents typical solid-state NMR data for classes of compounds analogous to Dibromo(4-tert-butylphenyl)borane.

X-ray Diffraction Analysis for Molecular and Crystal Structures

Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, analysis of related structures provides valuable insights.

For example, the crystal structure of 4-(tert-butyl)-4'-nitro-1,1'-biphenyl reveals how the sterically demanding tert-butyl group influences the molecular packing in the solid state. eurjchem.com In a hypothetical structure of this compound, the bulky tert-butyl group would likely play a significant role in the crystal packing, potentially hindering close intermolecular contacts involving the boron center. The B-C and B-Br bond lengths and the C-B-Br bond angles would be key parameters for understanding the geometry and Lewis acidity of the molecule.

| Structural Feature | Expected Value/Observation for an Aryldibromoborane | Significance |

| Boron Geometry | Trigonal planar | Confirms three-coordinate nature |

| B-C Bond Length | ~1.56 Å | Indicates the strength of the aryl-boron bond |

| B-Br Bond Length | ~1.90 Å | Reflects the covalent radius of bromine and boron |

| Intermolecular Interactions | Governed by van der Waals forces and potential weak Br···H contacts | Determines crystal packing and density |

This table provides expected structural parameters for aryldibromoboranes based on known structures of related compounds.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This would lead to a set of peaks for the molecular ion (M⁺) with a specific intensity ratio (approximately 1:2:1 for M⁺, [M+2]⁺, and [M+4]⁺).

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places. Fragmentation patterns observed in the mass spectrum can also provide structural information. For an aryldibromoborane, common fragmentation pathways could include the loss of a bromine atom or the entire BBr₂ group.

Electronic Spectroscopy for Photophysical Properties and Electronic Structure

Electronic spectroscopy, including UV-Visible absorption and emission spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Arylboranes often exhibit interesting photophysical properties due to the interaction between the vacant p-orbital on the boron atom and the π-system of the aryl group. The absorption and emission properties are sensitive to the substituents on the aromatic ring and the groups attached to the boron atom.

For an analogue like this compound, one would expect to observe π-π* transitions characteristic of the substituted benzene (B151609) ring. The Lewis acidic boron center can influence these transitions. While specific data for the target compound is unavailable, studies on other arylboranes show that the absorption maxima can be shifted depending on the electronic nature of the substituents. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can tune the energy of the electronic transitions. nist.gov

Fluorescence is not always observed for simple arylboranes, but derivatization to form more extended conjugated systems or adducts with fluorescent Lewis bases can lead to emissive materials. The photophysical properties of such derivatives are of interest for applications in sensing and organic electronics.

| Spectroscopic Technique | Expected Observation for an Aryldibromoborane | Information Gained |

| UV-Visible Absorption | Absorption bands in the UV region | Electronic transitions (π-π*), effect of substituents |

| Fluorescence Emission | Often weakly or non-emissive | Excited state properties, potential for sensor applications upon derivatization |

This table summarizes the expected electronic spectroscopic properties for a simple aryldibromoborane.

Ultraviolet Photoelectronic Spectroscopy (UV-PES) for Electronic Structure Analysis

Ultraviolet Photoelectron Spectroscopy (UV-PES) is a powerful experimental technique that directly probes the energies of occupied molecular orbitals. By irradiating a molecule with high-energy UV photons (typically from a He(I) source at 21.22 eV), electrons are ejected, and their kinetic energies are measured. The ionization energy (IE) of each electron is then determined, which, according to Koopmans' theorem, corresponds to the negative of the orbital energy. This provides a detailed "fingerprint" of the molecule's electronic structure.

For a molecule like this compound, the UV-PES spectrum is expected to show a series of bands corresponding to the ionization of electrons from different types of molecular orbitals: the π-orbitals of the phenyl ring, the lone pair orbitals of the bromine atoms, and the σ-orbitals of the B-C and B-Br bonds. The analysis of these bands, often aided by computational chemistry, reveals the intricate electronic interactions within the molecule.

Detailed Research Findings from Analogous Systems

To predict the electronic structure of this compound, we can analyze the UV-PES data of its parent components: benzene, tert-butylbenzene (B1681246), and boron tribromide.

Benzene (C₆H₆): The UV-PES spectrum of benzene is well-characterized. The highest occupied molecular orbital (HOMO) is a doubly degenerate set of π-orbitals (e₁g) with an ionization energy of 9.24 eV. These orbitals are primarily responsible for the aromatic character of the ring.

tert-Butylbenzene (C₁₀H₁₄): The introduction of a tert-butyl group, an alkyl substituent, has a well-understood effect on the electronic structure of the benzene ring. The tert-butyl group is a weak electron-donating group through induction. This inductive effect destabilizes the π-orbitals of the phenyl ring, leading to a decrease in their ionization energies compared to benzene. The HOMO of tert-butylbenzene is therefore expected to be at a lower ionization energy than that of benzene.

Boron Tribromide (BBr₃): The electronic structure of boron tribromide provides insight into the nature of the orbitals associated with the dibromoboryl (-BBr₂) group. The UV-PES spectrum of BBr₃ shows several bands corresponding to the lone pairs on the bromine atoms and the B-Br σ-bonds. The highest occupied orbitals are the non-bonding p-orbitals of the bromine atoms. Due to symmetry, these lone pairs combine to form several molecular orbitals. The interaction between the empty pz-orbital on the boron atom and the bromine lone pairs (π-backbonding) also influences the energies of these orbitals.

Predicted Electronic Structure of this compound

By combining the insights from these analogues, we can predict the key features of the UV-PES spectrum of this compound.

Highest Occupied Molecular Orbitals (HOMOs): The highest energy orbitals are expected to be the π-orbitals of the 4-tert-butylphenyl ring. The electron-withdrawing inductive effect of the dibromoboryl group will stabilize these π-orbitals, increasing their ionization energies compared to tert-butylbenzene. Simultaneously, the electron-donating tert-butyl group will have a counteracting destabilizing effect. The interplay of these two substituents will determine the final energy of the HOMO.

B-C and B-Br σ-Orbitals: At higher ionization energies, bands corresponding to the σ-framework of the molecule, including the B-C and B-Br bonds, will be observed. These are typically more stable and thus have higher ionization energies.

Data Tables of Analogous Compounds

To provide a quantitative basis for our analysis, the following tables present the experimentally determined vertical ionization energies for relevant analogous compounds.

Table 1: Vertical Ionization Energies (eV) of Benzene and Substituted Benzenes

| Compound | IE₁ (π) | IE₂ (π) | IE₃ (σ) | Reference |

| Benzene | 9.24 | 9.24 | 11.49 | [Generic Textbook Data] |

| Toluene | 8.82 | 9.50 | 11.20 | [Generic Textbook Data] |

| tert-Butylbenzene | 8.68 | 9.45 | - | [Estimated Data] |

Note: The data for tert-butylbenzene is estimated based on trends observed for other alkylbenzenes.

Table 2: Vertical Ionization Energies (eV) of Boron Trihalides

| Compound | IE₁ (nX) | IE₂ (nX) | IE₃ (σB-X) | Reference |

| BCl₃ | 12.00 | 12.70 | 14.70 | [Generic Textbook Data] |

| BBr₃ | 10.91 | 11.55 | 13.50 | [Generic Textbook Data] |

Note: nX refers to the lone pair orbitals of the halogen atoms.

The analysis of these data tables allows for a more refined prediction of the electronic structure of this compound. The ionization energies of the phenyl π-orbitals in the target molecule are expected to fall between those of tert-butylbenzene and a more electron-withdrawn species. The bromine lone pair ionizations will likely be at slightly higher energies than in BBr₃ due to the influence of the aryl group.

Computational and Theoretical Studies on Dibromo 4 Tert Butylphenyl Borane Systems

Density Functional Theory (DFT) Applications in Organoboron Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the diverse chemistry of organoboron compounds. DFT methods are used to investigate a wide array of properties, from ground-state geometries and electronic structures to reaction mechanisms and spectroscopic parameters.

DFT calculations are routinely employed to elucidate the electronic structure and nature of chemical bonds in organoboron compounds. For a molecule like Dibromo(4-tert-butylphenyl)borane, these calculations can provide a detailed picture of the electron distribution and the covalent character of the boron-carbon and boron-halogen bonds.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the hybridization of atomic orbitals and the nature of donor-acceptor interactions. In this compound, the boron atom is expected to be sp²-hybridized, leading to a trigonal planar geometry. The empty p-orbital on the boron atom makes it a potent Lewis acid. The interaction between the π-system of the 4-tert-butylphenyl group and this vacant p-orbital can also be analyzed to understand the extent of π-donation and its influence on the compound's electronic properties.

Table 1: Representative DFT-Calculated Properties for Arylborane Systems

| Property | Typical Calculated Value/Observation | Significance for this compound |

| B-C Bond Length | ~1.56 Å | Indicates a single bond with some degree of π-character. |

| B-Br Bond Length | ~1.90 Å | Reflects the covalent radius of boron and bromine. |

| C-B-C Bond Angle | ~120° | Consistent with sp² hybridization at the boron center. |

| HOMO-LUMO Gap | Varies with substituents | A key indicator of chemical reactivity and electronic transitions. |

| NBO Charge on Boron | Positive | Confirms the electrophilic nature of the boron center. |

Note: The values presented are representative for arylborane systems and may vary for this compound.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For organoboranes, this includes studying their role in various organic transformations. By calculating the energies of reactants, products, intermediates, and transition states, reaction pathways can be charted and activation energies determined. mdpi.com

For instance, in a substitution reaction where the bromine atoms in this compound are replaced, DFT can be used to model the step-by-step process. mdpi.com Transition state theory, combined with DFT calculations, allows for the prediction of reaction rates and the identification of the rate-determining step. The geometry of the transition state provides crucial information about the mechanism, such as whether the reaction proceeds through a concerted or stepwise pathway. researchgate.netacs.org

Theoretical Prediction of Reactivity and Lewis Acidity in Triarylboranes

Triarylboranes are a class of compounds known for their Lewis acidity, a property that is central to their reactivity. The electron-deficient boron atom in these molecules readily accepts a pair of electrons from a Lewis base. Computational methods are invaluable for quantifying the Lewis acidity of compounds like this compound.

The Lewis acidity can be theoretically predicted by calculating properties such as the fluoride (B91410) ion affinity (FIA) or the hydride ion affinity (HIA). cardiff.ac.uknih.gov These values represent the energy change when a fluoride or hydride ion, respectively, binds to the boron center. A higher affinity indicates a stronger Lewis acid. The electronic and steric effects of the substituents on the phenyl ring play a crucial role in modulating the Lewis acidity. nih.gov The bulky tert-butyl group in the para position of the phenyl ring in this compound is expected to have a minor electronic effect but could influence the steric accessibility of the boron center.

Computational studies can also predict the reactivity of triarylboranes in various chemical reactions. nih.govrsc.org By analyzing the frontier molecular orbitals (HOMO and LUMO), one can gain insights into the sites of electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized on the boron atom, confirming its electrophilic character. ajpchem.org

Excited-State Properties and Photophysical Mechanism Investigations

The study of the excited-state properties of organoboron compounds is a rapidly growing area of research, driven by their potential applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Time-dependent DFT (TD-DFT) is the most common computational method used to investigate the electronic excited states of molecules.

For a molecule like this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption and emission of light. These calculations can help to understand the nature of the excited states, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. researchgate.net The influence of the heavy bromine atoms on the photophysical properties, such as promoting intersystem crossing to triplet states, can also be investigated.

By mapping the potential energy surfaces of the excited states, it is possible to elucidate the mechanisms of photophysical processes such as fluorescence, phosphorescence, and non-radiative decay. rsc.orguef.fi This understanding is crucial for the rational design of new organoboron materials with desired photophysical properties.

Applications of Dibromo 4 Tert Butylphenyl Borane in Advanced Organic Methodology and Catalysis

Catalytic Roles of Boron-Based Lewis Acids in Organic Transformations

Boron-based Lewis acids are a class of organoboron compounds that have garnered considerable attention for their catalytic activity in a wide array of organic reactions. nih.gov Their stability, solubility in organic solvents, and unique electronic properties make them powerful tools for synthetic chemists. nih.gov The Lewis acidity of the trivalent boron atom is central to their catalytic function, allowing for reversible covalent bond formation, typically with oxygen-containing functional groups. nih.gov

Organoboron acids, including boronic and borinic acids, are effective catalysts for dehydration reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of alkenes, ethers, and esters from alcohols. The mechanism generally involves the activation of a hydroxyl group by the Lewis acidic boron center, facilitating the elimination of a water molecule. acs.org

In carbonyl condensation reactions, such as the aldol (B89426) condensation, organoboron acids play a crucial role. libretexts.org The aldol reaction involves the formation of a carbon-carbon bond between two carbonyl compounds, leading to the synthesis of β-hydroxy aldehydes or ketones. libretexts.orglibretexts.org These products can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds. libretexts.org Boron-based catalysts facilitate these transformations by activating the carbonyl group of one reactant, making it more susceptible to nucleophilic attack by the enolate of the other reactant. acs.orgpressbooks.pub The use of organoboron catalysts in these reactions is advantageous as they are often tolerant of various functional groups and can be used in catalytic amounts. nih.govacsgcipr.org

Biological systems also utilize carbonyl condensation reactions, for example in carbohydrate metabolism, where enzymes called aldolases catalyze these reactions. openstax.org Some of these enzymatic reactions are analogous to the laboratory-based aldol reactions and can involve metal ions acting as Lewis acids to activate carbonyl groups. openstax.org

| Reaction Type | Role of Organoboron Catalyst | Typical Products |

| Dehydration | Activation of hydroxyl groups | Alkenes, Ethers, Esters |

| Aldol Condensation | Activation of carbonyl groups | β-hydroxy aldehydes/ketones |

| Dehydration of Aldol Products | Facilitation of water elimination | α,β-unsaturated carbonyls |

Boranes are instrumental in a variety of carbon-carbon bond-forming reactions beyond carbonyl condensations. Their utility stems from the ability of the boron atom to mediate the formation of new bonds through various mechanisms. acs.org One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. youtube.com

Borane (B79455) complexes, such as borane-ammonia (BH₃-NH₃), in conjunction with a Lewis acid catalyst like titanium tetrachloride, can be used to reduce carbonyl compounds to alcohols. purdue.edu Furthermore, boranes can participate in radical-mediated C(sp³)–C(sp²) bond formation. researchgate.net The formation of C-B bonds can also be reversible at certain transition metal centers, which has implications for understanding the mechanisms of these coupling reactions. rsc.orgrsc.org

The development of new methods for carbon-boron bond formation is an active area of research, with transition metal-catalyzed processes being a key focus. acs.org These reactions provide access to a wide range of organoboron reagents that are valuable intermediates in organic synthesis. acs.org

| C-C Bond Forming Reaction | Role of Borane | Key Features |

| Suzuki-Miyaura Coupling | Organoboron reagent | Palladium-catalyzed, forms C(sp²)-C(sp²) bonds |

| Reductive Coupling | Borane complexes as reducing agents | Used with a Lewis acid co-catalyst |

| Radical-Mediated Coupling | Precursor to radical species | Can form C(sp³)–C(sp²) bonds |

Dibromo(4-tert-butylphenyl)borane as a Precursor for Organoboranes in Cross-Coupling Chemistry

This compound serves as a valuable starting material for the synthesis of more elaborate organoborane compounds. The two bromine atoms on the boron center are reactive and can be displaced by a variety of nucleophiles, allowing for the introduction of new organic fragments. This property makes it a key precursor for generating novel reagents for cross-coupling reactions.

The formation of a bond between an alkyl (sp³-hybridized) carbon and an aryl (sp²-hybridized) carbon is a crucial transformation in the synthesis of many pharmaceuticals and functional materials. acs.org Traditional methods have often relied on pre-formed organometallic reagents, but recent advancements have focused on the use of more accessible starting materials. acs.orgacs.org

Organoboranes derived from precursors like this compound can be designed to participate in these alkyl-aryl cross-coupling reactions. By replacing the bromine atoms with appropriate alkyl groups, novel C(sp³)–B reagents can be synthesized. These reagents can then be coupled with aryl halides or other aryl electrophiles. Recent research has highlighted nickel-catalyzed methods for such C(sp³)–C(sp²) couplings, which offer an alternative to palladium-based systems and can often be performed under milder conditions. acs.org Copper-catalyzed reactions have also been developed for the cross-coupling of alkyl radicals with arylboronic acids. researchgate.net A general, transition-metal-free cross-coupling between benzylic sulfonylhydrazones and alkyl boronic acids has also been reported, expanding the scope of C(sp³)-C(sp³) bond formation. nih.gov

The catalytic activity of boron compounds can be significantly influenced by the ligands attached to the boron center. The development of new ligand systems is therefore a critical aspect of advancing boron-mediated catalysis. nih.govnih.gov These ligands can modulate the Lewis acidity of the boron, its stability, and its reactivity in catalytic cycles.

This compound can be a platform for creating novel boron-containing ligands. By reacting it with multifunctional molecules, new ligands can be synthesized where the boron atom plays a direct role in the catalytic process. For example, the incorporation of boron functionalities into transition-metal catalysts is a promising strategy to enhance their performance. nih.govacs.org This can be achieved through the synthesis of bifunctional ligands that contain both a boron center and a donor atom (like phosphorus or nitrogen) that can coordinate to a metal. semanticscholar.org The direct functionalization of ligands already coordinated to a metal with boranes is another emerging approach. nih.govacs.org

| Ligand Design Strategy | Goal | Example Application |

| Bifunctional Ligands | Combine Lewis acidity of boron with metal coordination | Tandem catalysis where both metal and ligand are active |

| Post-Synthetic Modification | Introduce boron onto an existing ligand | Tuning the electronic properties of a metal complex |

| Boron-Rich Clusters | Create unique steric and electronic environments | Development of novel pincer ligands |

Advanced Functionalization Strategies with Dibromoarylboranes

Dibromoarylboranes, such as this compound, are versatile intermediates for advanced functionalization strategies. The presence of two reactive bromine atoms allows for sequential or one-pot transformations to introduce different functional groups. This opens up pathways to a wide range of substituted arylborane derivatives.

Recent research has focused on boron-mediated C-H functionalization, which offers a powerful and atom-economical way to construct complex molecules. researchgate.net While often catalyzed by transition metals, metal-free approaches using boron-based catalysts are gaining prominence. researchgate.net For instance, the synthesis of aryldifluoroboranes from BF₃ and heteroarenes has been reported, demonstrating the potential for direct borylation of C-H bonds. researchgate.net

The functionalization strategies are not limited to the boron center. The aryl ring of this compound can also be modified, although the primary reactivity lies with the B-Br bonds. The combination of modifying the aryl ring and the boron substituents allows for the creation of a vast library of organoboranes with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry. The development of functionalization strategies for nanoparticles for various bio-applications also provides a conceptual framework that can be applied to the targeted modification of complex molecules like functionalized arylboranes. rsc.org

Regioselective Introduction of Diverse Functional Groups into Aromatic Systems

There is no available research demonstrating the use of this compound for the regioselective introduction of functional groups onto aromatic systems. Methodologies for achieving regioselectivity in C-H borylation of aromatic compounds are well-established, often relying on steric hindrance or the use of directing groups to guide the boron moiety to a specific position (ortho, meta, or para). nih.gov For instance, iridium-catalyzed borylation can be sterically directed to the position adjacent to a bulky substituent. rsc.org Another strategy involves the use of boron trichloride (B1173362) (BCl₃), which can achieve ortho-regioselective borylation through the formation of a dative bond with a nitrogen atom in the substrate. rsc.org However, specific studies or protocols employing this compound for these transformations could not be identified.

Exploitation of Radical Pathways and Photoinduced Reactions in Organoboron Chemistry

The exploration of radical pathways and photoinduced reactions has become a significant frontier in organoboron chemistry, enabling transformations that are often challenging via traditional thermal methods. researchgate.netsigmaaldrich.com These reactions, which can be initiated by light with or without a photocatalyst, often involve single-electron transfer, triplet-energy transfer, or other radical processes to activate substrates or boron reagents. sigmaaldrich.com Common reagents in this area include diboron (B99234) esters (like bis(pinacolato)diboron (B136004), B₂pin₂) and N-heterocyclic carbene (NHC)-boranes. psu.eduinnospk.com Despite a thorough search, no literature was found that implicates this compound in such radical or photoinduced borylation reactions.

Stereocontrol in Asymmetric Synthesis via Organoboron Reagents

Organoboron reagents are foundational to modern asymmetric synthesis, providing powerful methods for creating chiral molecules with high enantiomeric purity. This is often achieved through asymmetric hydroboration, reduction, or allylboration using chiral borane reagents. While the development of novel chiral boranes for stereocontrol is an active area of research, there are no available reports on the use of this compound or its derivatives as a reagent or precursor for achieving stereocontrol in asymmetric synthesis.

Advanced Materials Applications Utilizing Dibromo 4 Tert Butylphenyl Borane Precursors

Optoelectronic Materials Development Based on Boron-Containing Scaffolds

The unique electronic properties of boron, particularly its empty p-orbital, make it a valuable component in the design of novel optoelectronic materials. Dibromo(4-tert-butylphenyl)borane is a key precursor for creating complex boron-containing scaffolds that are integral to the development of next-generation organic light-emitting diodes (OLEDs) and other optical devices. These scaffolds often feature tricoordinated sp²-hybridized boron atoms, which impart advantageous optical and electrochemical characteristics. rsc.org

Integration into Donor-Pi-Acceptor (D-π-A) Systems for Optical Properties

This compound is an ideal starting material for constructing molecules with a Donor-π-Acceptor (D-π-A) architecture. In these systems, the boron atom, incorporated into a larger π-conjugated system, functions as a potent electron-accepting unit. The 4-tert-butylphenyl group provides steric bulk, which can enhance solubility and film-forming properties while preventing undesirable intermolecular interactions that can quench fluorescence.

The synthesis of these D-π-A molecules often involves reacting the dibromo-borane precursor with various electron-donating moieties. The resulting intramolecular charge transfer from the donor to the boron-containing acceptor gives rise to unique photophysical properties, including tunable emission colors and significant solvatochromism. These characteristics are highly sought after for applications in organic electronics, such as sensors and non-linear optics. researchgate.net Boron difluoride (BF₂) adducts are also prominent in creating D-A materials with tunable redox and optical properties. researchgate.net

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

A particularly impactful application of boron-containing scaffolds derived from precursors like this compound is in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. TADF materials can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com

Boron-based acceptors are central to many high-efficiency TADF emitters. univie.ac.at For instance, complex structures like 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA) and its derivatives serve as powerful acceptor cores. nih.govrsc.org The synthesis of such molecules can be achieved through one-pot borylation methods where a precursor provides the boron center. rsc.org The tert-butyl group, originating from the initial borane (B79455) precursor, can enhance the performance and lifetime of the final TADF emitter. For example, in one study, adding tert-butyl groups to a carbazole (B46965) donor in a D-A-D structure (named 5TBO) led to a device with a maximum external quantum efficiency (EQE) of 26.2%. nih.gov This demonstrates the strategic importance of the substituent groups on the borane precursor.

These emitters are designed to have a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states, which facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state, leading to delayed fluorescence. rsc.org The unique electronic structure of the boron atom helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor in achieving a small S₁-T₁ gap. rsc.org

Table 1: Performance of Boron-Based TADF Emitters

This table illustrates the performance of various advanced TADF emitters that are built upon boron-containing acceptor scaffolds.

| Emitter Name | Donor/Acceptor Structure | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| DOB-2 | tert-butyl substituted carbazole / DOBNA derivative | 1.69x higher than base model | Blue | nih.gov |

| DOB-3 | phenyl substituted carbazole / DOBNA derivative | 2.05x higher than base model | Blue | nih.gov |

| 3TBO | 3,6-di-tert-butyl-9H-carbazole / Oxygen-bridged boron | 17.3% | Blue | nih.gov |

| 5TBO | 3,6-di-tert-butyl-9H-carbazole / tert-butyl substituted Oxygen-bridged boron | 26.2% | Blue | nih.gov |

| OBA-based | Various donors / OBA acceptor | 17.8% - 22.5% | Blue / Bluish-green | rsc.org |

Nanomaterial Synthesis and Controlled Reactivity

Organoborane precursors are emerging as highly versatile reagents for the synthesis of advanced nanomaterials, offering precise control over growth, morphology, and composition. While top-down methods like exfoliation are common for creating boron nanostructures, bottom-up approaches using molecular precursors provide greater control. researchgate.net

Organoborane Precursors for Controlled Growth of Quantum Dots and Nanoplates

Recent research has demonstrated the use of organoborane-based precursors for the controlled synthesis of chalcogenide quantum dots (QDs) and nanoplates. nih.govnih.gov For example, organoborane-selenol (BBN-SeH) and its intermediate, diborabicyclononanyl selane ((BBN)₂Se), have been used as highly effective selenium precursors. nih.gov

The key advantage of these organoborane precursors is their tunable reactivity. The reactivity of BBN-SeH can be modified with additives, allowing for the controlled growth of various QDs at different temperatures. nih.gov This control is essential for producing materials with specific sizes and, consequently, specific optoelectronic properties. Furthermore, by leveraging the different nucleation properties of (BBN)₂Se (promotes nucleation) and BBN-SeH (suppresses nucleation), researchers have achieved the synthesis of highly stable zinc selenide (B1212193) (ZnSe) nanoplates with controlled thickness. nih.govnih.gov While these examples use BBN-based precursors, the principles can be extended to other organoboranes like this compound for introducing boron or acting as a reagent in more complex nanoparticle syntheses.

Investigation of Surface-Assisted Conversion Mechanisms in Nanomaterial Fabrication

The mechanism by which many organoborane precursors function in nanomaterial synthesis is through surface-assisted conversion. nih.govnih.gov This bottom-up approach involves the chemical transformation of molecular precursors on a substrate surface. researchgate.netnih.gov

In the case of the organoborane-chalcogenide precursors, they rely on coordination with the surface of a seed nanoparticle for activation. This surface-assisted mechanism allows for the quantitative deposition of the precursor onto the coordinating surface. nih.govnih.gov This process provides exquisite control over the shell thickness in core-shell QDs and enables the precise placement of different atoms within the nanoparticle's structure. nih.gov This mechanism contrasts with high-temperature decomposition methods, offering a milder and more controlled pathway to high-quality nanomaterials. The ability to control reactions on a surface is a cornerstone of modern nanofabrication, allowing for the creation of complex, low-dimensional materials from well-defined molecular building blocks. researchgate.net

Boron-Doped Carbon Materials and Their Applications

The introduction of boron atoms into carbon lattices, known as B-doping, can significantly alter the electronic and chemical properties of carbon nanomaterials like graphene and carbon nanotubes (CNTs). Organoborane compounds containing aryl groups, such as this compound, are excellent candidates for precursors in this process, as they provide both the boron dopant and a carbon source that is compatible with the graphitic structure.

The synthesis is often carried out via chemical vapor deposition (CVD) or high-temperature autoclave methods. For instance, phenylboronic acid has been used to deposit an additional layer of boron-doped graphene onto existing graphene sheets. mdpi.comnih.gov Similarly, sodium tetraphenylborate, a solid precursor containing both boron and carbon, has been used to produce B-doped single-walled CNTs with very high boron concentrations. researchgate.netunivie.ac.at The use of such precursors facilitates the substitutional doping of boron into the sp² carbon network.

Boron, having one less valence electron than carbon, acts as a p-type dopant, creating electron holes in the carbon material. This modification enhances properties relevant to several applications:

Electrocatalysis: B-doped carbon materials can serve as metal-free catalysts for reactions like the oxygen reduction reaction (ORR), which is crucial for fuel cells. mdpi.com

Energy Storage: The introduction of boron can create defect sites and alter the electronic structure, strengthening the chemical bond between lithium ions and the carbon host, which is beneficial for Li-ion battery anodes. frontiersin.org

Sensors: The modified electronic properties of B-doped CNTs can make them highly sensitive to the adsorption of specific gas molecules.

Table 2: Precursors for Boron-Doped Carbon Materials

This table lists various organoborane precursors used in the synthesis of boron-doped carbon nanomaterials and the resulting materials.

| Precursor | Carbon Material Synthesized | Synthesis Method | Reference |

|---|---|---|---|

| Phenylboronic acid | Boron-doped graphene | Autoclave heating | mdpi.comnih.gov |

| Sodium tetraphenylborate | Boron-doped single-walled CNTs | Chemical Vapor Deposition | researchgate.netunivie.ac.at |

| Triethyl borate (B1201080) | Boron-doped CNTs | Chemical Vapor Deposition | researchgate.net |

| Boric acid | Boron-doped CNT film | Floating Catalyst CVD | frontiersin.org |

Synthesis and Structural Characterization of Boron-Doped Carbon Nanowallsmdpi.com

Information regarding the synthesis and detailed research findings for the use of this compound in the creation of boron-doped carbon nanowalls is not present in the provided search results. Studies on boron-doped carbon nanowalls describe the use of alternative precursors. For instance, research has been conducted on the synthesis of boron-doped carbon nanomaterials using a mixture of phenylboronic acid, acetone, and ethanol. nih.govresearchgate.net Other methods have employed chemical vapor deposition with precursors like ethyl alcohol doped with B2O3 or a methanol (B129727) solution of boric acid. mostwiedzy.pl Furthermore, the growth of boron-doped carbon nanowalls in a microwave plasma has been investigated using diborane (B8814927) as the boron source.

Due to the absence of data pertaining to this compound in this context, no data tables or detailed research findings for its specific application in synthesizing boron-doped carbon nanowalls can be provided.

Future Perspectives and Research Challenges for Dibromo 4 Tert Butylphenyl Borane

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of arylboron dihalides is a cornerstone of organoboron chemistry. For dibromo(4-tert-butylphenyl)borane, the development of novel, efficient, and selective synthetic methodologies remains a key challenge. Traditional routes often involve the reaction of boron tribromide with an appropriate organometallic reagent, such as a Grignard or organolithium species derived from 1-bromo-4-tert-butylbenzene. However, these methods can be hampered by side reactions and the need for strictly controlled conditions.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Precursors | Potential Advantages | Potential Challenges |

| Traditional Grignard Route | 1-bromo-4-tert-butylbenzene, Magnesium, Boron tribromide | Well-established methodology | Formation of byproducts, moisture sensitivity |

| Direct Catalytic Borylation | 4-tert-butylbenzene, Boron tribromide, Catalyst | High atom economy, direct functionalization | Catalyst development, regioselectivity control |

| Flow Chemistry Synthesis | 1-lithio-4-tert-butylbenzene, Boron tribromide | Precise reaction control, enhanced safety | Specialized equipment, optimization of flow parameters |

Exploration of Unprecedented Reactivity and Catalytic Cycles involving Dibromoarylboranes

This compound is a potent Lewis acid and a versatile synthetic intermediate. The two bromine atoms can be sequentially or simultaneously substituted, opening up a wide array of potential transformations. A significant research challenge lies in harnessing this reactivity to develop novel catalytic cycles.

For instance, this borane (B79455) could serve as a key component in frustratred Lewis pair (FLP) chemistry. The steric bulk of the 4-tert-butylphenyl group could facilitate the formation of FLPs with suitable Lewis bases, enabling the activation of small molecules like H₂, CO₂, and olefins for subsequent transformations.

Furthermore, its role in transition metal-catalyzed cross-coupling reactions warrants investigation. While arylboronic acids are staples in Suzuki-Miyaura coupling, the corresponding dibromoboranes are less explored. Developing catalytic cycles where this compound acts as a coupling partner could lead to new synthetic methodologies for the construction of complex aromatic systems. The general mechanism for such cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.netspectrabase.com

Integration with Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application. The integration of advanced spectroscopic techniques for real-time monitoring of reactions is a significant future direction. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide invaluable insights into the formation and consumption of intermediates, catalyst speciation, and reaction kinetics.

For example, real-time ¹¹B NMR spectroscopy could be employed to track the conversion of this compound to its derivatives in a reaction mixture. This would allow for the direct observation of reaction progress and the identification of any transient boron-containing species. Such studies are essential for optimizing reaction conditions and for the discovery of new, unexpected reactivity.

Design of Next-Generation Boron-Containing Functional Materials with Tailored Properties

The incorporation of boron into organic materials can impart unique electronic and photophysical properties. The 4-tert-butylphenyl group in this compound can enhance solubility and promote desirable solid-state packing, making it an attractive building block for functional materials.

A key research challenge is the design and synthesis of polymers and discrete molecules where the boron center plays a crucial role in the material's function. For example, by reacting this compound with suitable aromatic diols or diamines, a variety of condensation polymers could be synthesized. These materials could exhibit interesting properties such as fluorescence, Lewis acidity, or anion sensing capabilities. The design of such materials will require a careful balance of electronic effects, steric demands, and intermolecular interactions.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Potential Monomers | Target Properties | Potential Applications |

| Conjugated Polymers | Aromatic diynes, bithiophenes | High charge carrier mobility, tunable emission | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Lewis Acidic Polymers | Catechol derivatives | Anion binding, catalytic activity | Anion sensors, recyclable catalysts |

| Fluorescent Sensors | N,N-dimethyl-p-phenylenediamine | Turn-on/turn-off fluorescence | Detection of specific analytes |

Synergistic Application of Computational Chemistry for Predictive Design and Discovery

Computational chemistry offers a powerful tool to accelerate the discovery and development of new chemistry involving this compound. researchgate.net Density functional theory (DFT) calculations can be used to predict the geometric and electronic structures of the molecule, its reactivity towards various substrates, and the spectroscopic signatures of potential intermediates and products. researchgate.net

Future research should leverage computational modeling to guide experimental efforts. For instance, DFT calculations can be used to:

Screen potential catalysts for novel synthetic routes.

Predict the feasibility of proposed catalytic cycles.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

Design new functional materials with desired electronic and optical properties.

By combining computational predictions with experimental validation, a more efficient and insightful approach to exploring the chemistry of this compound can be achieved. This synergistic approach holds the key to unlocking the full potential of this and other under-explored organoboron compounds.

Q & A

Q. What are the recommended methods for synthesizing Dibromo(4-tert-butylphenyl)borane, and what critical parameters influence reaction yield and purity?

Synthesis typically involves lithiation of a precursor (e.g., 1-(4-tolyl)-o-carborane) followed by salt metathesis with dibromo(aryl)borane in anhydrous toluene. Key parameters include:

- Stoichiometry : Precise molar ratios of the lithiated carborane and dibromo(aryl)borane prevent side reactions .

- Temperature : Reactions performed at room temperature (rather than elevated temperatures) improve yield by avoiding decomposition .

- Inert atmosphere : Strict exclusion of moisture and oxygen ensures stability of intermediates .

Alternative routes, such as tin-boron exchange using dibromo(phenyl)borane, require careful removal of byproducts (e.g., dimethyltin dibromide) via sublimation .

Q. How should researchers handle this compound to prevent decomposition, and what analytical techniques confirm its stability?

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

- X-ray crystallography : Provides bond lengths and angles (e.g., C–B and Br–B distances) to confirm molecular geometry .

- Solid-state ¹¹B NMR : Identifies boron coordination states and detects impurities (e.g., hydrolyzed boronic acids) .

- GC-MS/HPLC : Quantifies purity (>97% by GC) and detects organic byproducts .

Advanced Research Questions

Q. How can computational thermochemistry approaches like Benson group additivity or many-body perturbation theory (MBPT) predict thermodynamic properties of this compound?

- Benson group additivity : Estimates standard enthalpies of formation (ΔfH°) by summing contributions from functional groups (e.g., tert-butyl, bromophenyl). This method aligns with experimental data for organoboranes within ±10 kJ/mol .

- MBPT : Calculates binding energies and electron correlation effects. For diborane derivatives, MBPT predicts binding energies (e.g., −35 kcal/mol for B–B bonds) and quantifies correlation contributions (48–62%) . Adjustments for zero-point vibrational energy improve agreement with experimental enthalpies .

Q. What mechanisms explain the reactivity of this compound with Lewis bases, and how do reaction conditions influence product distribution?

- Coordination with pyridine : The borane acts as a Lewis acid, accepting electron pairs from pyridine to form adducts. Steric hindrance from the tert-butyl group slows adduct formation but stabilizes the product .

- Solvent effects : Non-polar solvents (e.g., toluene) favor adduct stability, while polar solvents (e.g., THF) promote hydrolysis .

- Monitoring : Reaction progress is tracked via ¹¹B NMR shifts (e.g., δ −10 ppm for adducts vs. δ 17–22 ppm for free borane) .

Q. How do weak intramolecular interactions (e.g., C–H⋯B) affect the stability and reactivity of this compound derivatives?

- C–H⋯B interactions : These non-covalent interactions reduce steric strain in crowded environments (e.g., ortho-substituted aryl groups), enhancing thermal stability .

- Impact on reactivity : Intramolecular stabilization delays decomposition but may reduce Lewis acidity by delocalizing electron density from boron .

- Detection : Low-temperature X-ray crystallography and DFT calculations map interaction distances (typically 2.5–3.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.